N-Fmoc-O,3-dimethyl-L-tyrosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

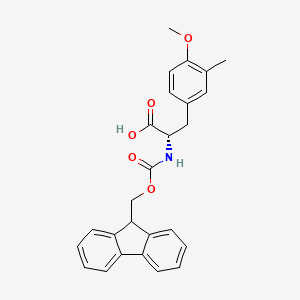

N-Fmoc-O,3-dimethyl-L-tyrosine is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the tyrosine molecule is further modified by methylation at the ortho and meta positions. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O,3-dimethyl-L-tyrosine typically involves the following steps:

Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Methylation: The protected tyrosine is then subjected to methylation at the ortho and meta positions. This can be done using methyl iodide (CH3I) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of L-tyrosine are reacted with Fmoc-Cl in an industrial reactor.

Methylation: The protected tyrosine is then methylated using industrial-grade methylating agents and bases under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group if it is deprotected.

Reduction: The compound can be reduced, although this is less common in its protected form.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products:

Oxidation: Oxidized derivatives of tyrosine.

Reduction: Reduced forms of the tyrosine derivative.

Substitution: Deprotected tyrosine derivatives.

科学研究应用

N-Fmoc-O,3-dimethyl-L-tyrosine is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

作用机制

The primary mechanism of action of N-Fmoc-O,3-dimethyl-L-tyrosine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The methyl groups at the ortho and meta positions provide steric hindrance, which can influence the reactivity and folding of the resulting peptides.

相似化合物的比较

N-Fmoc-L-tyrosine: Similar in structure but lacks the methyl groups at the ortho and meta positions.

N-Fmoc-O-tert-butyl-L-tyrosine: Similar protection but with a tert-butyl group instead of methyl groups.

Uniqueness: N-Fmoc-O,3-dimethyl-L-tyrosine is unique due to the presence of the methyl groups, which provide additional steric hindrance and can influence the properties of the synthesized peptides. This makes it particularly useful in the synthesis of peptides with specific structural requirements.

生物活性

N-Fmoc-O,3-dimethyl-L-tyrosine is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two methyl groups at the ortho position of the hydroxyl group. This compound exhibits various biological activities attributed to its structural characteristics, particularly its phenolic nature. This article provides a comprehensive overview of its biological activities, including antioxidant properties, antibacterial effects, and implications in drug design.

Chemical Structure and Properties

This compound can be represented structurally as follows:

The presence of the Fmoc group enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications in peptide chemistry.

1. Antioxidant Properties

The phenolic structure of this compound contributes significantly to its antioxidant activity. Phenolic compounds are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies indicate that derivatives of tyrosine exhibit strong radical scavenging abilities due to their capacity to donate hydrogen atoms to free radicals . The ortho-dimethylation enhances this property by stabilizing the radical formed after hydrogen donation.

2. Antibacterial Activity

Research has shown that Fmoc-protected amino acids can self-assemble into nanostructures that exhibit antibacterial properties. For instance, Fmoc-protected peptides have been utilized to create hydrogels that encapsulate silver nanoparticles, which are known for their antibacterial effects . This suggests that this compound could potentially be employed in developing antimicrobial agents.

3. Implications in Drug Design

The unique steric and electronic properties of this compound make it a valuable building block in peptide synthesis and drug design. Its incorporation into peptide sequences can enhance bioactivity and selectivity towards specific receptors. For example, modifications of opioid peptides with bulky residues like dimethylated tyrosine have been shown to increase affinity and selectivity for mu-opioid receptors .

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant capacity of various tyrosine derivatives, including this compound. The results demonstrated that this compound exhibited a significantly higher radical scavenging activity than its non-methylated counterparts due to enhanced electron donation capabilities .

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| L-Tyrosine | 30 |

| L-DOPA | 25 |

Case Study 2: Antibacterial Applications

In another study focusing on self-assembled structures formed by Fmoc-protected amino acids, it was found that this compound could form stable nanofibers that encapsulated silver nanoparticles. These nanofibers demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJIOWVGHSEJGU-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。